molecular formula C10H15N3O B15278180 1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde

1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15278180
M. Wt: 193.25 g/mol
InChI Key: KMYCOUOITQDRAN-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound can be used to study the interactions of pyrazole and piperidine derivatives with biological targets such as enzymes and receptors.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or photophysical properties.

    Chemical Biology: The compound can be employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-(4-Methylpiperidin-1-yl)aniline: Contains a piperidine ring but with an aniline group instead of a pyrazole ring.

Uniqueness

1-(4-Methylpiperidin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a piperidine and a pyrazole ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(4-methylpiperidin-4-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O/c1-10(2-4-11-5-3-10)13-7-9(8-14)6-12-13/h6-8,11H,2-5H2,1H3

InChI Key

KMYCOUOITQDRAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)N2C=C(C=N2)C=O

Origin of Product

United States

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